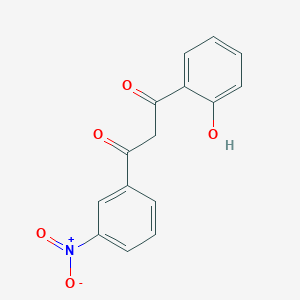
1-(2-Butylphenyl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Butylphenyl)pentan-1-one is an organic compound belonging to the class of aromatic ketones It features a benzene ring substituted with a pentanoyl group and a butyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Butylphenyl)pentan-1-one can be synthesized through the Friedel-Crafts acylation of 2-butylbenzene with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride . The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Friedel-Crafts acylation process. This would require careful control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Butylphenyl)pentan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(2-Butylphenyl)pentan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Butylphenyl)pentan-1-one exerts its effects depends on its interaction with molecular targets. For instance, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. The exact mechanism would vary based on the specific application and target.
Comparison with Similar Compounds
Valerophenone: An aromatic ketone with a similar structure but without the butyl group.
1-Phenyl-1-pentanone: Another aromatic ketone with a different substitution pattern.
Uniqueness: 1-(2-Butylphenyl)pentan-1-one is unique due to the presence of the butyl group at the ortho position, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
103562-92-1 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1-(2-butylphenyl)pentan-1-one |
InChI |
InChI=1S/C15H22O/c1-3-5-9-13-10-7-8-11-14(13)15(16)12-6-4-2/h7-8,10-11H,3-6,9,12H2,1-2H3 |
InChI Key |
PDNBUSGGLLBEEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC=C1C(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,2-Dichloroethenyl)selanyl]benzene](/img/structure/B14329167.png)

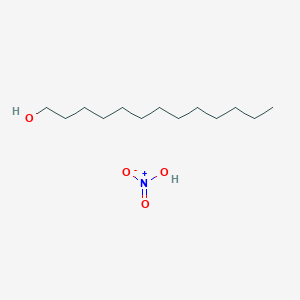
![3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one](/img/structure/B14329189.png)
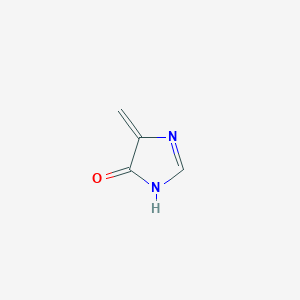
![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)
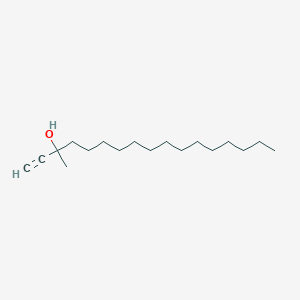

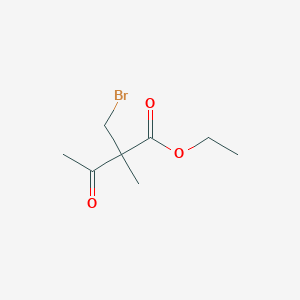
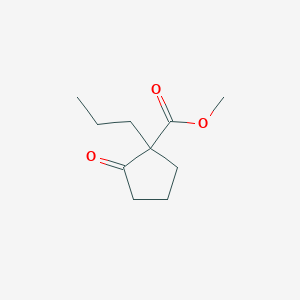
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)
![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)
